molecular formula C8H11N3O2 B2880337 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248329-97-5

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2880337
CAS RN: 2248329-97-5
M. Wt: 181.195
InChI Key: KOOUBUOPPLWZMI-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). THPPs are attractive scaffolds for designing biologically active compounds .


Synthesis Analysis

The most common method to synthesize such compounds is to reduce pyrazolopyrimidines with complex hydrides. The pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .


Molecular Structure Analysis

The structure of the molecule includes a bicyclic core. This core can exist in two configurations: syn and anti. The syn-configuration is conformationally stable, while the anti-configuration represents a conformationally labile system .


Chemical Reactions Analysis

In the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine, both syn and anti-configured isomers are formed. This is the first report on the formation of anti-configured isomers along with syn-isomers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 137.18 . It is a liquid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are synthesized through various chemical reactions involving pyrazoles and acetylacetones, demonstrating the versatility of this compound in organic chemistry (Elnagdi, Sallam, & Ilias, 1975).

Application in Medicinal Chemistry

  • In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules. For example, it's involved in the creation of derivatives with potential anti-inflammatory and antimicrobial properties, as demonstrated by the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines (Aggarwal et al., 2014).

Role in Development of Heterocyclic Compounds

  • The compound plays a significant role in the development of heterocyclic compounds, such as the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine, depending on the reaction conditions. This highlights its utility in the synthesis of diverse heterocyclic frameworks (Petrov, Emelina, & Selivanov, 2008).

Utility in Library Synthesis

  • Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is instrumental in the synthesis of combinatorial libraries, particularly in the generation of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides. This demonstrates its role in high-throughput chemical synthesis for drug discovery (Dalinger et al., 2005).

Fluorescence Properties

  • Certain derivatives of this compound exhibit fluorescence, indicating potential applications in materials science and as fluorophores in chemical biology (Wu et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) should be consulted for more detailed safety information .

Future Directions

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules indicates promising future directions in medicinal chemistry . Their structural lability allows them to adjust to the active site of the desired target, which could be exploited in the design of new drugs .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUBUOPPLWZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

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